3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl-
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Overview
Description
3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, featuring a carboxaldehyde group and three methyl groups at the 4, 6, and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- can be achieved through several routes. One common method involves the Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein . This reaction produces a mixture of cis- and trans-isomers of the compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its application.
Comparison with Similar Compounds
3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- can be compared with other similar compounds, such as:
Cyclohexene-4-carboxaldehyde: Lacks the additional methyl groups, leading to different chemical properties and reactivity.
1,2,3,6-Tetrahydrobenzaldehyde: Another derivative of cyclohexene with different substitution patterns.
The uniqueness of 3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
6754-27-4 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h4,7,9H,5-6H2,1-3H3 |
InChI Key |
PEJDZTZLIFVHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)(C)C)C=O |
Origin of Product |
United States |
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